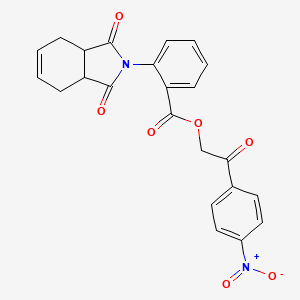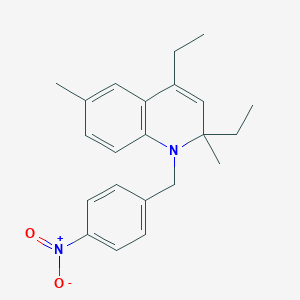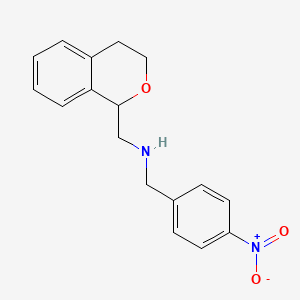![molecular formula C23H23ClN2O4S B11621274 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11621274.png)
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its IUPAC name N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide , belongs to the class of acetamides. Its molecular formula is C14H10Cl3NO . Let’s break down its components:
- N-(4-Chlorophenyl) : This part of the molecule contains a chlorophenyl group.
- 2-(2,6-dichlorophenyl)acetamide : Here, we have an acetamide group attached to a dichlorophenyl moiety.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
- Acylation Reaction : Acetylation of 4-chloroaniline with acetic anhydride or acetyl chloride yields the intermediate N-(4-chlorophenyl)acetamide.
- Sulfonation : The intermediate is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
- Substitution : Finally, the dichlorophenyl group is introduced via nucleophilic aromatic substitution.
Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes to synthesize this compound.
Analyse Des Réactions Chimiques
Reactions::
- Oxidation : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction of the nitro group (if present) could yield an amine derivative.
- Substitution : The chlorophenyl groups are susceptible to substitution reactions.
- Acylation : Acetic anhydride or acetyl chloride.
- Sulfonation : Sulfuric acid or chlorosulfonic acid.
- Reduction : Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
- Substitution : Appropriate nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
This compound finds applications in various fields:
- Medicine : It might exhibit pharmacological properties, making it relevant for drug discovery.
- Chemistry : Researchers study its reactivity and use it as a model compound.
- Industry : It could serve as a precursor for other valuable compounds.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide . The uniqueness of our compound lies in its specific substitution pattern and sulfonamide functionality.
Remember, this compound’s multifaceted nature continues to intrigue researchers, and further investigations will unveil its full potential.
Propriétés
Formule moléculaire |
C23H23ClN2O4S |
|---|---|
Poids moléculaire |
459.0 g/mol |
Nom IUPAC |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-5-4-6-17(2)23(16)25-22(27)15-26(19-9-7-18(24)8-10-19)31(28,29)21-13-11-20(30-3)12-14-21/h4-14H,15H2,1-3H3,(H,25,27) |
Clé InChI |
YHWYWZAEJSZGDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621193.png)

![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621200.png)

![4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11621206.png)
![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621207.png)
![(5E)-5-benzylidene-2-(2-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621209.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11621210.png)

![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621227.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B11621230.png)
![(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11621239.png)

![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621262.png)
